molecular formula C8H8ClNO2 B8786359 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine

2-Chloro-3-(oxiran-2-ylmethoxy)pyridine

Cat. No. B8786359
M. Wt: 185.61 g/mol
InChI Key: IPPPGBKCSNDYNW-UHFFFAOYSA-N
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Patent
US07081453B2

Procedure details

Reaction was carried out under nitrogen flow. A mixture of 2-chloro-3-pyridinol hydrochloride (1:1) (1.760 mol) in DMF (1000 ml) was added dropwise in 30 minutes to a mixture of NaH 60% (1.934 mol) in DMF (1200 ml) (temperature below 27° C.). The reaction mixture was stirred for 30 minutes. (Chloromethyl)-oxirane (3.530 mol) in DMF (1200 ml) was added dropwise over 30 minutes. The reaction mixture was stirred for 9 hours at 60° C. The mixture was cooled. Water was added dropwise on an ice bath. The mixture was extracted with DCM. The organic layer was dried, filtered and the solvent was evaporated. Petroleum ether was added to the residue, then decanted (3 times). This fraction was combined with analogously obtained fractions, then purified by HPLC over silica gel (eluent: hexane/ethyl acetate (50/50)). The desired fractions were collected and the solvent was evaporated, yielding 635 g of 2-chloro-3-(oxiranylmethoxy)-pyridine (intermediate 19).
Name
2-chloro-3-pyridinol hydrochloride
Quantity
1.76 mol
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1.934 mol
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
3.53 mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][N:4]=1.[H-].[Na+].Cl[CH2:13][CH:14]1[CH2:16][O:15]1.O>CN(C=O)C>[Cl:2][C:3]1[C:8]([O:9][CH2:13][CH:14]2[CH2:16][O:15]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-chloro-3-pyridinol hydrochloride
Quantity
1.76 mol
Type
reactant
Smiles
Cl.ClC1=NC=CC=C1O
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.934 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.53 mol
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
1200 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 9 hours at 60° C
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Petroleum ether was added to the residue
CUSTOM
Type
CUSTOM
Details
decanted (3 times)
CUSTOM
Type
CUSTOM
Details
purified by HPLC over silica gel (eluent: hexane/ethyl acetate (50/50))
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC=C1OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 635 g
YIELD: CALCULATEDPERCENTYIELD 194.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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